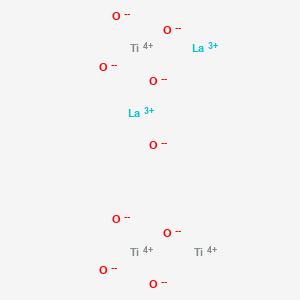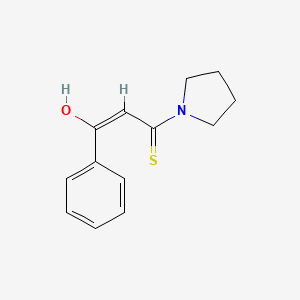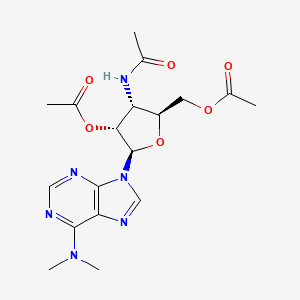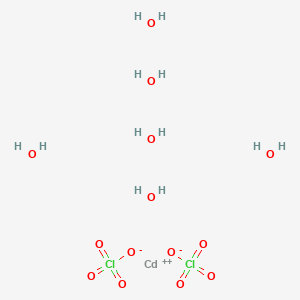![molecular formula C39H47N5O5 B576730 (2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide CAS No. 14051-13-9](/img/structure/B576730.png)
(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide is a cyclopeptide alkaloid, a class of natural products characterized by their macrocyclic structure. These compounds are widely distributed among plants, particularly in the Rhamnaceae family. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide involves the formation of a macrocyclic ring system, which includes a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid. The synthetic route typically starts with the preparation of these building blocks, followed by their cyclization under specific conditions. The cyclization step often requires the use of coupling reagents and catalysts to facilitate the formation of the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of biotechnological approaches, such as plant tissue culture, has also been explored to produce this compound and other cyclopeptide alkaloids .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functional groups on the macrocyclic ring .
Aplicaciones Científicas De Investigación
(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying macrocyclic ring formation and the reactivity of cyclopeptide alkaloids. In biology, this compound is investigated for its antimicrobial, antifungal, and antiplasmodial properties .
In medicine, this compound shows potential as a therapeutic agent for treating various diseases, including bacterial and fungal infections. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development. In the industry, this compound is explored for its potential use in developing new antimicrobial agents and other bioactive compounds .
Mecanismo De Acción
The mechanism of action of (2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, this compound can bind to bacterial cell membranes, causing cell lysis and death .
The compound also interferes with the synthesis of nucleic acids and proteins, further inhibiting the growth and proliferation of microorganisms. These mechanisms make this compound an effective antimicrobial agent .
Comparación Con Compuestos Similares
(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide is part of a larger group of cyclopeptide alkaloids, which includes compounds like scutianine B, scutianine C, and frangufoline. These compounds share similar structural features, such as the macrocyclic ring and the presence of amino acid units .
this compound is unique due to its specific arrangement of functional groups and its distinct biological activities. Compared to other cyclopeptide alkaloids, this compound exhibits higher antimicrobial activity and a broader spectrum of action .
List of Similar Compounds
- Scutianine B
- Scutianine C
- Frangufoline
- Cambodine A
- Cambodine B
- Lotusanine B
This compound stands out among these compounds due to its unique structural features and significant biological activities, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
14051-13-9 |
|---|---|
Fórmula molecular |
C39H47N5O5 |
Peso molecular |
665.835 |
Nombre IUPAC |
(2S)-N-[(2E,6S,9S,10R)-6-benzyl-5,8-dioxo-10-propan-2-yl-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H47N5O5/c1-26(2)35-34(42-37(46)32-16-11-23-44(32)39(48)33(43(3)4)25-29-14-9-6-10-15-29)38(47)41-31(24-28-12-7-5-8-13-28)36(45)40-22-21-27-17-19-30(49-35)20-18-27/h5-10,12-15,17-22,26,31-35H,11,16,23-25H2,1-4H3,(H,40,45)(H,41,47)(H,42,46)/b22-21+/t31-,32-,33-,34-,35+/m0/s1 |
Clave InChI |
OXKIHHHEKASJFL-JHZYEWAISA-N |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)


![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)
![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)





